

Application Notes and Protocols for Amino-PEG13-amine in PROTAC Synthesis

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Compound of Interest

Compound Name: Amino-PEG13-amine

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins.^[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.^[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.^[2] The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.^[3] Polyethylene glycol (PEG) linkers, such as **Amino-PEG13-amine**, are frequently employed in PROTAC design due to their ability to enhance solubility, cell permeability, and optimize the ternary complex formation.^{[4][5]}

This document provides a detailed guide for the use of **Amino-PEG13-amine** as a linker in PROTAC synthesis, including experimental protocols, quantitative data on the performance of PEGylated PROTACs, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The length of the PEG linker is a crucial parameter that requires optimization for each specific PROTAC system. The following table summarizes data from studies on PROTACs targeting

different proteins with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and efficacy (Dmax).

Target Protein	E3 Ligase Ligand	Linker Length (atoms)	DC50 (nM)	Dmax (%)	Reference
Estrogen Receptor α (ERα)	VHL Ligand	< 12	No degradation observed	-	[6]
Estrogen Receptor α (ERα)	VHL Ligand	21	3	96	[6]
Estrogen Receptor α (ERα)	VHL Ligand	29	292	76	[6]
TANK-binding kinase 1 (TBK1)	VHL Ligand	21	-	-	[6]
Cyclin-dependent kinase 9 (CDK9)	Thalidomide	-	-	-	[6]
BRD4	CRBN Ligand	-	5 (ZXH-3-26)	>90	[7]
Focal Adhesion Kinase (FAK)	CRBN Ligand	-	32	96	[8]
Bruton's tyrosine kinase (BTK)	CRBN Ligand	-	6.2	>99	[8]

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using **Amino-PEG13-amine**. This protocol involves the sequential amide coupling of the linker to a carboxylic acid-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

- **Amino-PEG13-amine**
- Carboxylic acid-functionalized POI ligand
- Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
- N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the POI ligand and one of the amine groups of **Amino-PEG13-amine**. A mono-Boc protected **Amino-PEG13-amine** is recommended to ensure selective reaction at one amine terminus.

- Activation of POI Ligand: Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DCM. Stir the mixture at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling Reaction: In a separate flask, dissolve mono-Boc-**Amino-PEG13-amine** (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM. Filter the activated POI ligand solution to remove the DCU precipitate and add the filtrate to the linker solution. Stir the reaction mixture at room temperature overnight.
- Work-up and Purification: Monitor the reaction by LC-MS. Once complete, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the mono-Boc protected POI-linker intermediate.
- Boc Deprotection: Dissolve the purified intermediate in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure to yield the POI-linker intermediate with a free amine.

Step 2: Synthesis of the Final PROTAC

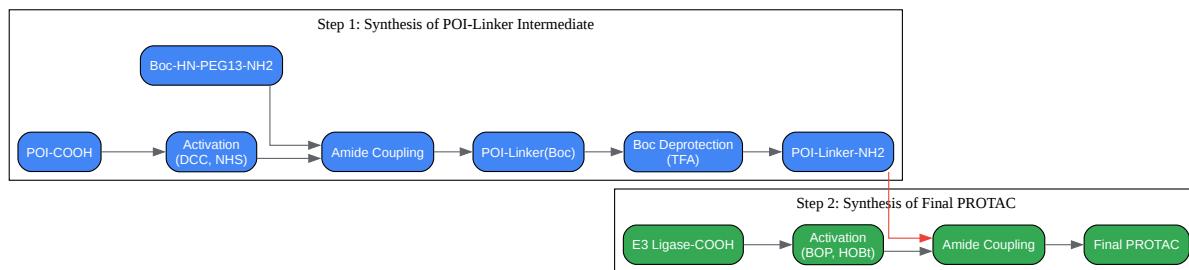
This step involves the coupling of the POI-linker intermediate to the carboxylic acid-functionalized E3 ligase ligand.

- Activation of E3 Ligase Ligand: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq), BOP (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 30 minutes.
- Coupling Reaction: Add a solution of the deprotected POI-linker intermediate (from Step 1.4) (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution. Stir the reaction mixture at room temperature overnight.
- Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.

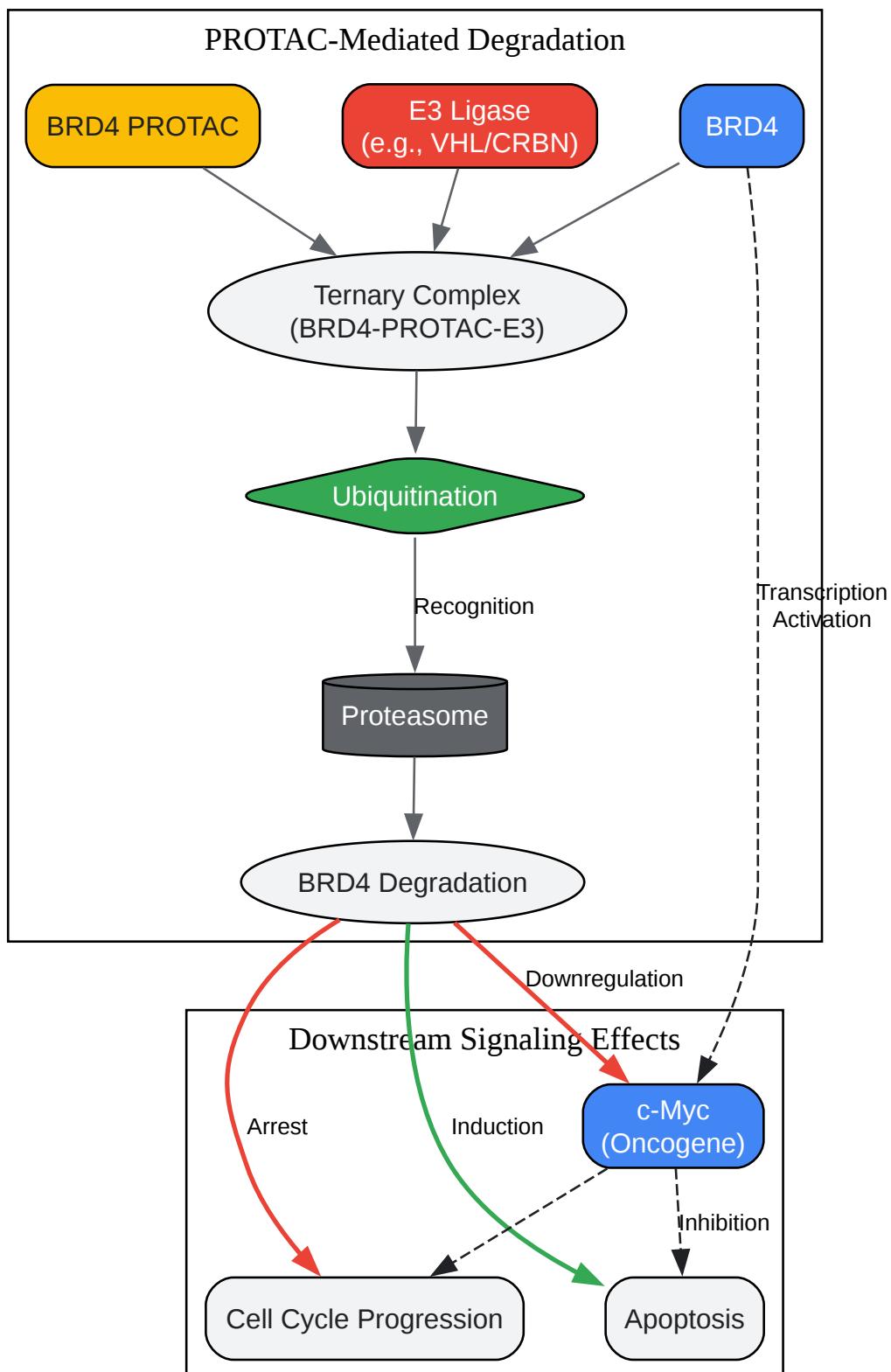
- Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Mandatory Visualization



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Caption: Workflow for PROTAC synthesis using **Amino-PEG13-amine**.

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Caption: BRD4 degradation pathway mediated by a PROTAC.

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